molecular formula C20H16N2O3S B1447904 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1951451-80-1

3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1447904
CAS RN: 1951451-80-1
M. Wt: 364.4 g/mol
InChI Key: TXONIRSKMFEAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, or 3-BMPPD, is a heterocyclic compound of interest to the scientific community due to its numerous applications in various fields. It is a structural analog of the naturally occurring compound thienopyrimidine, and has a wide range of applications in biological research, synthetic chemistry, and drug development.

Scientific Research Applications

Comprehensive Analysis of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Applications

The compound 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex molecule that may have various scientific applications. Below is a detailed analysis of potential applications across different scientific fields:

Antiproliferative Agents: Pyrido[2,3-d]pyrimidines, which share a similar core structure to the compound , have been identified as having significant antiproliferative properties . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells.

Antimicrobial Activity: Compounds within the pyrido[2,3-d]pyrimidine class have demonstrated antimicrobial activity . This indicates a potential for the compound to be used in the development of new antibiotics or antiseptics.

Anti-inflammatory and Analgesic Applications: The structural analogs of the compound have shown anti-inflammatory and analgesic effects . Research could be directed towards synthesizing derivatives of our compound to evaluate their effectiveness in treating pain and inflammation.

Hypotensive Effects: Some pyrido[2,3-d]pyrimidines are known to exhibit hypotensive properties . The compound could be explored as a candidate for developing new blood pressure-lowering medications.

Antihistamine Properties: Derivatives of pyrido[2,3-d]pyrimidines have been used as antihistamines . This suggests a possible application for our compound in the treatment of allergic reactions.

PI3K Inhibition: Pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival . The compound could be valuable in the study of PI3K pathways and the development of cancer therapies.

Protein Tyrosine Kinase Inhibition: Certain derivatives are known to inhibit protein tyrosine kinases, which play a role in signal transduction and cancer progression . The compound could be researched for its potential use in targeted cancer treatments.

Cyclin-Dependent Kinase Inhibition: Compounds with a pyrido[2,3-d]pyrimidine core have been shown to act as inhibitors of cyclin-dependent kinases, important in cell cycle regulation . This points to another avenue of cancer research where the compound could be applied.

Mechanism of Action

properties

IUPAC Name

5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONIRSKMFEAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
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Reactant of Route 6
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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